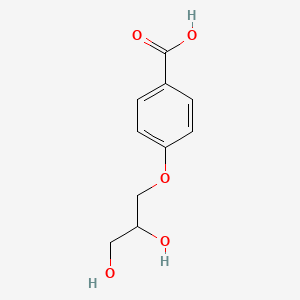
Furan,5-ethoxytetrahydro-3-methyl-2-pentyl-,(2alpha,3ba,5alpha)-(9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan,5-ethoxytetrahydro-3-methyl-2-pentyl-,(2alpha,3ba,5alpha)-(9ci) is a complex organic compound belonging to the furan family Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan,5-ethoxytetrahydro-3-methyl-2-pentyl-,(2alpha,3ba,5alpha)-(9ci) likely involves multiple steps, including the formation of the furan ring and subsequent functionalization. Common synthetic routes for furan derivatives include:
Paal-Knorr Synthesis: This method involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Feist-Benary Synthesis: This approach uses α-haloketones and β-dicarbonyl compounds under basic conditions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity. Techniques like continuous flow synthesis and automated reactors may be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Furan derivatives can undergo various chemical reactions, including:
Oxidation: Furans can be oxidized to form lactones or other oxygenated products.
Reduction: Reduction of furans can lead to tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lactones, while reduction can produce tetrahydrofuran derivatives.
Scientific Research Applications
Furan derivatives have a wide range of applications in scientific research, including:
Chemistry: Used as intermediates in organic synthesis and as building blocks for more complex molecules.
Biology: Studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for their potential therapeutic applications, including drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action for Furan,5-ethoxytetrahydro-3-methyl-2-pentyl-,(2alpha,3ba,5alpha)-(9ci) would depend on its specific interactions with molecular targets. Generally, furans can interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran (THF): A simpler furan derivative used as a solvent and in polymer production.
2,5-Dimethylfuran: Known for its potential as a biofuel due to its high energy density.
Furfuryl Alcohol: Used in the production of resins and as a chemical intermediate.
Uniqueness
Furan,5-ethoxytetrahydro-3-methyl-2-pentyl-,(2alpha,3ba,5alpha)-(9ci) is unique due to its specific functional groups, which may impart distinct chemical and biological properties compared to other furan derivatives.
Properties
Molecular Formula |
C12H24O2 |
|---|---|
Molecular Weight |
200.32 g/mol |
IUPAC Name |
(2R,3R,5R)-5-ethoxy-3-methyl-2-pentyloxolane |
InChI |
InChI=1S/C12H24O2/c1-4-6-7-8-11-10(3)9-12(14-11)13-5-2/h10-12H,4-9H2,1-3H3/t10-,11-,12-/m1/s1 |
InChI Key |
GDZVPDYJNUKCAQ-IJLUTSLNSA-N |
Isomeric SMILES |
CCCCC[C@@H]1[C@@H](C[C@@H](O1)OCC)C |
Canonical SMILES |
CCCCCC1C(CC(O1)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2'-{(2-hydroxypropane-1,3-diyl)bis[nitrilo(E)methylylidene]}diphenol](/img/structure/B13818434.png)


![7-[(4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B13818451.png)

![methyl N-[carbamoyl(propan-2-yl)amino]carbamate](/img/structure/B13818457.png)

![Acetamide,N-[1-(3-methylphenyl)-2-propynyl]-](/img/structure/B13818472.png)

![(4R)-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-methoxy-5-oxopentanoic acid](/img/structure/B13818487.png)

![Phenyl-[2-[2-[phenyl(pyridin-3-yl)phosphanyl]ethoxy]ethyl]-pyridin-3-ylphosphane](/img/structure/B13818501.png)
